methyl 4-[(phenoxyacetyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2-phenoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-7-9-13(10-8-12)17-15(18)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJTYVMFTAJQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Phenoxyacetyl Amino Benzoate
Established Synthetic Routes and Precursor Chemistry
The synthesis of methyl 4-[(phenoxyacetyl)amino]benzoate is primarily a multi-step process that hinges on the preparation of its key precursor, methyl 4-aminobenzoate (B8803810), followed by the formation of the phenoxyacetyl amide linkage.
Esterification Approaches to Methyl Benzoate (B1203000) Derivatives
The initial and crucial step in the synthesis is the esterification of 4-aminobenzoic acid to yield methyl 4-aminobenzoate. The most common and well-established method for this transformation is the Fischer-Speier esterification.
Fischer-Speier Esterification: This acid-catalyzed reaction involves heating a solution of 4-aminobenzoic acid in an excess of methanol (B129727), which acts as both a reactant and a solvent. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. To drive the reaction equilibrium towards the product side and achieve high yields, a large excess of methanol is commonly employed. The removal of water, a byproduct of the reaction, for instance by using a Dean-Stark apparatus, can also significantly improve the yield. One informal account of this synthesis reported a 64% yield when refluxing 4-aminobenzoic acid with a large excess of methanol and sulfuric acid for two hours. tdcommons.org
Beyond traditional mineral acids, research has explored the use of solid acid catalysts to simplify the work-up procedure and enhance the environmental friendliness of the process.
Amidation Reactions for Phenoxyacetyl Linkage Formation
The second key transformation is the formation of the amide bond between the amino group of methyl 4-aminobenzoate and a phenoxyacetyl moiety. This is typically achieved through the acylation of methyl 4-aminobenzoate with a suitable phenoxyacetylating agent.
Schotten-Baumann Reaction: A widely used method for this type of transformation is the Schotten-Baumann reaction. This involves the reaction of methyl 4-aminobenzoate with phenoxyacetyl chloride in the presence of a base. The base, often an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid that is formed as a byproduct, thus driving the reaction to completion. The reaction is typically carried out in a two-phase system or in an inert aprotic solvent.
Alternatively, the amidation can be carried out using phenoxyacetic acid and a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide bond.
Multistep Synthesis Strategies for the Core Scaffold
A common multistep strategy involves:
Esterification: The esterification of 4-aminobenzoic acid with methanol to produce methyl 4-aminobenzoate.
Activation of Phenoxyacetic Acid: The conversion of phenoxyacetic acid to a more reactive derivative, typically the acid chloride (phenoxyacetyl chloride), by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Amidation: The reaction of the synthesized methyl 4-aminobenzoate with phenoxyacetyl chloride to form the final product, this compound.
An alternative approach involves first the N-acylation of 4-aminobenzoic acid with phenoxyacetyl chloride to form 4-[(phenoxyacetyl)amino]benzoic acid, followed by the esterification of the carboxylic acid group with methanol. However, this route may present challenges in selectively esterifying the carboxylic acid without affecting the amide linkage.
Development and Optimization of Reaction Conditions
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key factors that are optimized include the catalyst system and the choice of solvent.
Catalyst Systems and Reaction Efficiency
The choice of catalyst is critical for both the esterification and amidation steps.
For Esterification: As previously mentioned, strong protic acids like H₂SO₄ and HCl are effective for the Fischer esterification of 4-aminobenzoic acid. tdcommons.org However, the use of heterogeneous solid acid catalysts is a growing area of interest due to their ease of separation and recyclability, which contributes to a more sustainable process.
For Amidation: While the Schotten-Baumann reaction often proceeds with a stoichiometric amount of base, catalytic approaches for amide bond formation are continuously being developed. For the acylation of anilines, which are structurally similar to methyl 4-aminobenzoate, various catalyst systems have been explored. For instance, a patent describes the use of strong inorganic or organic acids, such as p-toluenesulfonic acid, to catalyze the reaction between a mixed anhydride (B1165640) and an aminobenzoic acid. google.com Another study has shown that metallic aluminum powder can act as an efficient catalyst for the acylation of aryl amines with acyl chlorides under ultrasonic conditions. nih.gov More advanced methods also include the use of peptide coupling reagents which act as activators rather than traditional catalysts.
The direct amidation of esters with amines is another route. Research has shown that niobium(V) oxide (Nb₂O₅) can serve as a heterogeneous catalyst for the direct amidation of methyl benzoate with aniline, suggesting its potential applicability to the synthesis of the target molecule. google.com
The following table summarizes various catalyst systems used in analogous amidation reactions.
| Catalyst/Promoter | Reactants | Reaction Type | Reported Advantage |
| p-Toluenesulfonic acid | Mixed Anhydride & Aminobenzoic Acid | Amidation | Catalyzes the reaction |
| Aluminum Powder | Aryl Amine & Acyl Chloride | Acylation | High yields under ultrasonic conditions |
| Niobium(V) Oxide (Nb₂O₅) | Methyl Benzoate & Aniline | Direct Amidation | Heterogeneous and reusable catalyst |
| Dicyclohexylcarbodiimide (DCC) | Carboxylic Acid & Amine | Amide Coupling | Forms highly reactive intermediate |
Solvent Effects and Reaction Selectivity
The solvent plays a crucial role in the synthesis, influencing reaction rates, yields, and in some cases, the product distribution.
For the esterification step, using an excess of methanol serves the dual purpose of reactant and solvent, which is economically and practically advantageous.
For the amidation step, a variety of solvents can be employed. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used for reactions involving acyl chlorides. These solvents are generally unreactive towards the reactants and facilitate the reaction. One study on the synthesis of amides from acid chlorides and amines investigated the use of the bio-based solvent Cyrene™, which was shown to be an efficient medium for the reaction. google.com
The choice of solvent can also influence the selectivity of the reaction. In some cases, particularly with more complex molecules, the solvent can affect which functional group reacts. For the synthesis of this compound, the primary concern is to achieve selective N-acylation without promoting the hydrolysis of the methyl ester group. The use of aprotic solvents under anhydrous conditions is generally preferred to minimize this side reaction. A study on the amidation of acid chlorides found that the choice between a chlorinated solvent like dichloroethane (DCE) and a non-polar solvent like dioxane could control the outcome of the reaction, leading to either an amide or an imide.
The following table highlights the impact of different solvents on amidation reactions.
| Solvent | Reactants | Reaction Type | Observation |
| Dichloroethane (DCE) | Aroyl Chloride & LiN(SiMe₃)₂ | Amidation | Favored formation of primary amide |
| Dioxane | Aroyl Chloride & LiN(SiMe₃)₂ | Imidation | Favored formation of imide |
| Cyrene™ | Acid Chloride & Amine | Amidation | Efficient and bio-based alternative |
| Acetonitrile (B52724) | 4-Toluidine & Benzoyl Chloride | Acylation | Higher yield compared to other solvents |
Green Chemistry Principles in Synthesis
The formation of the central amide bond in this compound is the key step in its synthesis, typically achieved by reacting phenoxyacetic acid with methyl 4-aminobenzoate. chemicalbook.com Traditional methods for such amide bond formation often rely on stoichiometric coupling agents (like carbodiimides) or the conversion of the carboxylic acid to a more reactive species (like an acyl chloride), which can generate significant chemical waste. Green chemistry principles aim to circumvent these issues by employing catalytic methods, reducing hazardous solvent use, and improving atom economy.
Enzymatic Catalysis Biocatalysis offers a highly selective and environmentally benign route for amidation. Lipases, such as those from Candida rugosa, have been successfully used for the direct esterification of benzoic acid, a reaction that demonstrates the enzyme's utility in forming bonds with benzoate structures. nih.gov This approach could be adapted for the amidation reaction to synthesize the target compound. The reaction would proceed under mild temperature conditions, often in greener solvents, and the high selectivity of the enzyme would reduce the formation of by-products.
Boric Acid Catalysis Boric acid has emerged as an inexpensive, low-toxicity, and effective catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method is particularly attractive as it can often be performed with only a catalytic amount of boric acid (e.g., 5 mol%) and works well even for less reactive aromatic amines. orgsyn.org The proposed mechanism involves the formation of a mixed anhydride intermediate with the carboxylic acid, which then readily reacts with the amine. orgsyn.org A key advantage is its operational simplicity, often requiring only the removal of water via a Dean-Stark apparatus, making it suitable for larger-scale preparations. orgsyn.org
Preparation of Labeled Derivatives for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or metabolic pathway, thereby elucidating the underlying mechanism. researchgate.net By replacing an atom such as ¹²C, ¹⁴N, or ¹H with its heavier, stable isotope (¹³C, ¹⁵N, or ²H), the fate of the labeled portion of the molecule can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
For this compound, several labeling strategies could be employed to study its formation, hydrolysis, or metabolic degradation. The synthesis of these labeled derivatives would involve using an isotopically enriched starting material.
¹³C-Labeling: To investigate reactions involving the carbonyl groups, one could synthesize the target molecule using phenoxyacetic acid or methyl 4-aminobenzoate labeled with ¹³C at a carbonyl carbon. For instance, using [1-¹³C]-phenoxyacetic acid would allow for precise tracking of the amide carbonyl group. Syntheses of similar ¹³C-labeled acetic acid derivatives have been well-established. nih.gov Similarly, using methyl 4-amino[carboxy-¹³C]benzoate, which can be derived from labeled benzoic acids, would place the label on the ester side. xml-journal.net
¹⁵N-Labeling: The amide nitrogen is a key position for studying the stability and reactivity of the amide bond itself. A ¹⁵N-labeled version of the compound could be prepared using methyl 4-[¹⁵N]aminobenzoate as a precursor. General methods for the synthesis of ¹⁵N-labeled amino acids and their derivatives are available. researchgate.netnih.gov
²H-Labeling (Deuterium): Replacing the two protons on the methylene (B1212753) bridge (-CH₂-) of the phenoxyacetyl group with deuterium (B1214612) (-CD₂-) would be useful for probing kinetic isotope effects. If a reaction mechanism involves the cleavage of a C-H bond at this position, the rate of reaction for the deuterated compound would be significantly slower, providing evidence for that mechanistic step.
Stereoselective Synthesis Approaches (If Applicable to Chiral Centers)
An analysis of the chemical structure of this compound reveals that the molecule is achiral. It does not possess any stereocenters (a carbon atom attached to four different substituent groups), nor does it exhibit other elements of chirality like axial or planar chirality.
Because the molecule is achiral, it does not have enantiomers or diastereomers. Therefore, stereoselective synthesis—a set of methods designed to preferentially create one stereoisomer over another—is not applicable to the preparation of this compound itself. The synthesis will yield a single, achiral product.
However, stereoselective approaches would become highly relevant if chiral derivatives of this compound were to be synthesized. For example, if a substituent were introduced on the methylene bridge of the phenoxyacetyl moiety, this carbon would become a chiral center. The synthesis of such a chiral analogue would necessitate stereoselective methods to control the three-dimensional arrangement of the substituents around the newly formed stereocenter, leading to the selective formation of one enantiomer over the other.
Advanced Structural Elucidation and Conformational Analysis of Methyl 4 Phenoxyacetyl Amino Benzoate
Spectroscopic Characterization Methods in Depth
Spectroscopic techniques are fundamental to determining the precise structure and connectivity of atoms within a molecule. For a compound like methyl 4-[(phenoxyacetyl)amino]benzoate, a combination of NMR, IR, Raman, and mass spectrometry would be essential for a thorough characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.
Multi-Dimensional NMR for Complex Structure Assignments
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. These experiments reveal through-bond and through-space correlations between nuclei, which is crucial for assembling the molecular puzzle, especially in a molecule with multiple aromatic rings and functional groups. However, no published studies containing this level of detailed NMR analysis for the target compound were identified.
Conformational Dynamics via Variable Temperature NMR
The flexibility of the this compound molecule, particularly rotation around the amide bond and the ether linkage, could be investigated using variable temperature NMR. By recording NMR spectra at different temperatures, one could potentially observe changes in the signals that indicate the freezing out of certain conformations or the overcoming of rotational energy barriers. This analysis would provide insight into the molecule's dynamic behavior in solution. Unfortunately, no such studies have been reported for this specific compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the ester carbonyl (C=O), the amide carbonyl (C=O), the N-H bond of the amide, the C-O-C ether linkage, and the aromatic rings. While general spectral regions for these functional groups are known, specific, high-resolution data for this compound are not available in the literature.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the molecular formula. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the connectivity of the different parts of the molecule can be deduced. This would involve identifying fragments corresponding to the phenoxyacetyl group, the aminobenzoate moiety, and other characteristic losses. No published HRMS data or fragmentation analysis for this compound could be found.
X-ray Crystallography and Solid-State Structure Analysis
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
No published data is available.
Conformational Analysis of the Amide and Ester Linkages in the Crystalline State
No published data is available.
Hirshfeld Surface Analysis for Quantifying Molecular Interactions
No published data is available.
Advanced Chiroptical Spectroscopy (If Chiral Analogs or the Compound Itself Possess Chirality)
No published data is available regarding the chirality or chiroptical properties of this compound or its analogs.
Computational Chemistry and Theoretical Modeling of Methyl 4 Phenoxyacetyl Amino Benzoate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research, offering profound insights into the electronic properties and energetics of molecules. For methyl 4-[(phenoxyacetyl)amino]benzoate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. These calculations are typically performed using specialized software such as Gaussian, with specific basis sets like 6-311G(d,p) chosen to balance computational cost and accuracy. While detailed computational studies specifically focused on this compound are not widely available in published literature, the following sections describe the standard theoretical approaches that would be used to characterize it.
Electronic Structure and Molecular Orbital Analysis
Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties. Molecular Orbital (MO) theory provides a framework for this, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity.
A computational analysis of this compound would involve calculating these frontier orbitals. The results would typically be presented in a table summarizing their energy values and the energy gap. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule involved in electron donation and acceptance. For instance, the HOMO is often located on the electron-rich phenoxy and amino groups, while the LUMO might be distributed over the benzoate (B1203000) portion.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Note: The values in this table are illustrative examples of what quantum chemical calculations would yield and are not based on published experimental data for this specific molecule. |
Conformer Generation and Energy Landscape Profiling
Due to several rotatable single bonds, this compound can exist in various conformations. Understanding the relative energies of these conformers is crucial as the lowest energy conformer(s) will dominate in a given environment. Conformer generation involves systematically or stochastically rotating these bonds and calculating the potential energy of each resulting geometry.
This process creates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. By analyzing the PES, researchers can identify the most stable (global minimum) and other low-energy (local minima) conformers, as well as the energy barriers for converting between them. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Spectroscopic Property Prediction
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can help assign signals to specific atoms and confirm the proposed molecular structure.
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. Comparing the calculated and experimental IR spectra helps in identifying characteristic functional groups and confirming the molecule's structural integrity. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 | ~3300 |
| C=O Stretch (Amide) | 1700 | ~1680 |
| C=O Stretch (Ester) | 1740 | ~1720 |
| C-O-C Stretch | 1250 | ~1240 |
| Note: The values in this table are for illustrative purposes to show how predicted data would be compared to experimental findings. |
Molecular Dynamics Simulations
While quantum mechanics is ideal for understanding the electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Conformational Flexibility in Solution and Simulated Environments
MD simulations are particularly well-suited for exploring the conformational flexibility of this compound in a solvent, such as water or an organic solvent. By simulating the molecule over nanoseconds or longer, researchers can observe the transitions between different conformations. This provides a dynamic picture of the energy landscape that complements the static view from quantum chemical calculations. Analysis of the simulation trajectory can reveal the most populated conformational states and the timescales of transitions between them, offering insights into the molecule's flexibility and shape in a realistic environment.
Interaction Dynamics with Solvent Molecules
MD simulations also provide detailed information about the interactions between this compound and the surrounding solvent molecules. By analyzing the simulation, it is possible to calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. This is particularly useful for identifying and characterizing hydrogen bonds between the amide or ester groups of the molecule and protic solvents like water. Understanding these solute-solvent interactions is critical for predicting solubility and other physicochemical properties.
Molecular Docking and Binding Affinity Prediction (Non-Clinical Targets)
Ligand-Protein Interaction Profiling (Theoretical Models)
No published studies were identified that detail the theoretical ligand-protein interaction profiles for this compound with any non-clinical protein targets.
Binding Site Characterization and Interaction Energy Calculations
There is no available research data characterizing the binding sites or providing interaction energy calculations for this compound with non-clinical protein targets.
Quantitative Structure-Property Relationship (QSPR) Modeling
Development of Predictive Models for Non-Biological Properties
No QSPR models specifically developed to predict the non-biological properties of this compound have been reported in the scientific literature.
Descriptor Calculation and Statistical Analysis
As no QSPR models have been developed, there is no associated data on descriptor calculations or statistical analyses for this compound.
Structure Property Relationship Spr Studies and Analog Design for Methyl 4 Phenoxyacetyl Amino Benzoate
Design Principles for Structural Analogs and Derivatives
The design of analogs for methyl 4-[(phenoxyacetyl)amino]benzoate is guided by established medicinal chemistry principles, focusing on strategic modifications to its three primary structural components.
Modifications of the Phenoxy Moiety
Furthermore, the position of these substituents (ortho, meta, or para) on the phenoxy ring can introduce steric hindrance, potentially altering the conformation of the molecule and its interaction with its environment. rsc.org For example, a bulky substituent in the ortho position could restrict the rotation around the ether linkage.
Substitutions on the Benzoate (B1203000) Ring
The central benzoate ring is another critical target for analog design. Substituents on this ring can directly impact the electronic properties of both the adjacent amide and the ester functionalities. Electron-withdrawing groups, such as halogens or nitro groups, placed on the benzoate ring are known to increase the rate of hydrolysis of the methyl ester by stabilizing the transition state of the reaction. oieau.frnih.gov For instance, the presence of a 4-nitro group on a methyl benzoate ring can significantly decrease its hydrolysis half-life compared to an unsubstituted ring. oieau.fr
In contrast, electron-donating groups, such as an amino (NH₂) or methoxy (B1213986) (OCH₃) group, would be expected to decrease the rate of ester hydrolysis by destabilizing the negatively charged intermediate. oieau.frresearchgate.net The position of these substituents also plays a role; for example, groups at the ortho and para positions have a more pronounced electronic effect on the ester group due to resonance. ncert.nic.in
Alterations of the Ester Group
The methyl ester group is a primary site for modification to influence properties such as stability and permeability. One common strategy is to vary the alcohol portion of the ester. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) can increase lipophilicity. nih.gov However, this can also affect the rate of chemical and enzymatic hydrolysis, with studies on homologous series of benzoates showing that plasma stability can be inversely proportional to the size of the alkoxy group. nih.gov
A more significant alteration involves replacing the ester functionality altogether. Amide-to-ester substitutions are a known strategy in medicinal chemistry. acs.org Replacing the ester with a primary or secondary amide could introduce a hydrogen bond donor, potentially altering solubility and intermolecular interactions. auburn.edunih.gov However, this change also impacts chemical reactivity, as amides are generally less susceptible to hydrolysis than esters. auburn.edu This increased stability is due to the nitrogen's lone pair being more readily delocalized into the carbonyl group compared to the ether oxygen of an ester. auburn.edu
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are advanced strategies for modifying the molecule's properties while retaining a similar size and shape. drughunter.com The central amide bond is a prime target for such modifications. Bioisosteres for amides are of great interest as they can improve metabolic stability. cambridgemedchemconsulting.com Common replacements for an amide linkage include heterocycles like 1,2,3-triazoles or 1,2,4-oxadiazoles. cambridgemedchemconsulting.comnih.gov These five-membered rings can mimic the geometry and electronic properties of the trans-amide bond while being resistant to cleavage by hydrolysis. cambridgemedchemconsulting.comnih.gov
The ester group can also be replaced with bioisosteres to enhance metabolic stability. cambridgemedchemconsulting.comu-tokyo.ac.jp Oxadiazoles are frequently used as ester surrogates. cambridgemedchemconsulting.com For example, a labile ester could be replaced by a 1,2,4-oxadiazole (B8745197) to afford a more metabolically stable compound. cambridgemedchemconsulting.com Another approach is the use of trifluoroethylamines as amide isosteres, which can maintain the hydrogen-bond donating capability of the amide NH while altering basicity and polarity. u-tokyo.ac.jp
Synthetic Strategies for Analog Library Generation
The generation of a library of analogs based on the this compound scaffold can be efficiently achieved using parallel synthesis techniques in either solution-phase or solid-phase formats. nih.govimperial.ac.uk
A common synthetic route involves the coupling of a substituted phenoxyacetic acid with a substituted methyl 4-aminobenzoate (B8803810). For solution-phase parallel synthesis, this can be carried out in multi-well plates. nih.govacs.org A diverse library can be generated by reacting a set of phenoxyacetic acid derivatives with a set of methyl 4-aminobenzoate derivatives using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov Purification of the resulting library members can be expedited using high-throughput techniques.
Solid-phase synthesis offers advantages in terms of ease of purification, as excess reagents and byproducts can be washed away from the resin-bound product. acs.orgnih.govresearchgate.net In this approach, a methyl 4-aminobenzoate derivative could be attached to a solid support. This resin-bound amine would then be reacted with a library of phenoxyacetic acid derivatives. After the coupling reaction, the desired products are cleaved from the resin. acs.org The "split-and-mix" strategy can also be employed to generate a large number of compounds combinatorially. uniroma1.it
Correlation of Structural Variations with Non-Biological Properties
Systematic structural modifications to this compound directly correlate with changes in its non-biological, physicochemical properties. These properties are crucial for predicting the behavior of the compound in various chemical and physical environments.
Key correlations include:
Lipophilicity (LogP): The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is heavily influenced by the substituents. Adding non-polar groups (e.g., alkyl chains) to any part of the molecule will generally increase LogP, while adding polar groups (e.g., hydroxyl, nitro) will decrease it. Replacing the ester with an amide typically results in a more hydrophilic compound. nih.gov
Aqueous Solubility: Solubility is inversely related to lipophilicity but also depends on the strength of intermolecular forces. Introducing hydrogen bond donors and acceptors can improve aqueous solubility. For instance, replacing the ester with a primary or secondary amide introduces a hydrogen bond donor, which may enhance solubility. auburn.edu
Chemical Stability: The stability of the molecule, particularly against hydrolysis, is strongly dependent on the electronic nature of the ester and amide groups. As detailed in section 5.1.2, electron-withdrawing groups on the benzoate ring increase the rate of ester hydrolysis, while electron-donating groups decrease it. oieau.frlibretexts.orglibretexts.org Replacing the ester with an amide or a bioisostere like an oxadiazole significantly enhances stability against hydrolysis. cambridgemedchemconsulting.comnih.gov
Molecular Shape and Conformation: The introduction of bulky substituents, particularly at ortho positions on the aromatic rings, can create steric hindrance that restricts bond rotation and alters the molecule's preferred three-dimensional shape. rsc.org Replacing the flexible ester linkage with a more rigid heterocyclic bioisostere can also lock the conformation of that part of the molecule. cambridgemedchemconsulting.com
The following tables illustrate the predicted impact of specific structural modifications on key non-biological properties.
Table 1: Predicted Effect of Substituents on the Benzoate Ring
| Substituent (at C4-position relative to amine) | Electronic Effect | Predicted Effect on Ester Hydrolysis Rate | Predicted Effect on Acidity of Amide N-H |
|---|---|---|---|
| -NO₂ | Electron-Withdrawing | Increase | Increase |
| -Cl | Electron-Withdrawing | Increase | Increase |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Electron-Donating | Decrease | Decrease |
Table 2: Predicted Effect of Functional Group Alterations
| Original Group | Replacement Group | Predicted Change in Lipophilicity (LogP) | Predicted Change in Hydrolytic Stability | Key Feature Change |
|---|---|---|---|---|
| Methyl Ester (-COOCH₃) | Ethyl Ester (-COOCH₂CH₃) | Increase | Minor Decrease | Increased size and lipophilicity |
| Methyl Ester (-COOCH₃) | Amide (-CONH₂) | Decrease | Significant Increase | Addition of H-bond donor, increased polarity. acs.orgnih.gov |
| Amide (-NHCO-) | 1,2,3-Triazole | Similar/Slight Increase | Significant Increase | Removal of H-bond donor, rigidified geometry. nih.gov |
These structure-property relationships form the basis for the rational design of new molecules derived from the this compound scaffold, allowing for the fine-tuning of their physicochemical characteristics for specific applications.
Thermal Stability and Degradation Pathways
Detailed experimental studies, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), concerning the thermal stability and specific degradation pathways of this compound have not been reported in the available scientific literature. Therefore, data on its decomposition temperature, thermal behavior under different atmospheres, and the nature of its degradation products are not available at this time.
Crystallization Behavior and Polymorphism
The crystallization behavior of this compound has been characterized through single-crystal X-ray diffraction analysis. Research has successfully determined its solid-state structure, revealing that the compound crystallizes in a monoclinic system. This specific arrangement is defined by the P21/c space group. The asymmetric unit of the crystal contains a single molecule of this compound.
Within the crystal lattice, the molecules are organized into a three-dimensional network through a series of hydrogen bonds. A key interaction is the N–H···O hydrogen bond, which links adjacent molecules into chains running along the c-axis direction. These chains are further interconnected by C–H···O interactions, creating a stable, layered supramolecular architecture.
To date, studies on the potential polymorphism of this compound have not been reported. The monoclinic P21/c form is the only crystalline structure that has been scientifically described and deposited in crystallographic databases.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.3957 (4) |
| b (Å) | 11.2319 (4) |
| c (Å) | 12.1883 (5) |
| α (°) | 90 |
| β (°) | 104.288 (2) |
| γ (°) | 90 |
| Volume (ų) | 1379.54 (9) |
| Z (molecules/unit cell) | 4 |
Data sourced from Tashkandi et al. (2022).
Optical and Electronic Properties
The optical and electronic properties of this compound have been investigated using a combination of experimental UV-Vis spectroscopy and theoretical Density Functional Theory (DFT) calculations.
Experimental analysis in a chloroform (B151607) solvent shows that the compound exhibits a distinct absorption maximum (λmax) in the ultraviolet region at 287 nm. This absorption is attributed to the electronic transitions occurring within the molecule's chromophoric system.
Theoretical calculations, performed using the B3LYP/6-311G(d,p) level of theory, provide insight into the compound's electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been determined. The HOMO is primarily located on the phenoxyacetyl moiety, while the LUMO is distributed across the aminobenzoate portion of the molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular reactivity and electronic behavior. For this compound, this energy gap has been calculated to be 4.94 eV, indicating a high degree of electronic stability.
Table 2: Optical and Electronic Properties of this compound
| Property | Method | Value |
|---|---|---|
| Absorption Maximum (λmax) | UV-Vis Spectroscopy (in CHCl₃) | 287 nm |
| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -6.44 eV |
| LUMO Energy | DFT/B3LYP/6-311G(d,p) | -1.50 eV |
| HOMO-LUMO Energy Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | 4.94 eV |
Data sourced from Tashkandi et al. (2022).
Table of Mentioned Compounds
| Compound Name |
|---|
In Vitro Mechanistic Investigations at the Molecular Level
Enzyme Interaction and Inhibition Studies (Cell-Free Systems)
Target Enzyme Identification and Validation
There is no information available in the current scientific literature to identify or validate any specific enzyme targets for methyl 4-[(phenoxyacetyl)amino]benzoate.
Kinetic Characterization of Enzyme-Compound Interactions
Due to the lack of identified enzyme targets, no data exists on the kinetic characterization of interactions between this compound and any enzyme.
Inhibition Mechanism Determination (e.g., Competitive, Non-Competitive)
Without kinetic data, the mechanism of enzyme inhibition for this compound, whether competitive, non-competitive, or otherwise, remains undetermined.
Receptor Binding Assays (Isolated Receptor Systems)
Ligand-Receptor Interaction Quantification
No studies have been published that quantify the interaction of this compound with any specific receptors.
Identification of Binding Sites and Modes
Consequently, there is no information available regarding the identification of binding sites or the specific binding modes of this compound to any receptor.
Cellular Pathway Modulation Studies (Isolated Cellular Components or Non-Human Cell Lines, focused on molecular events)
Extensive literature searches did not yield specific studies on the direct cellular pathway modulation by this compound. General principles of how small molecules can modulate protein-protein interactions and gene expression are well-established in the scientific community. whiterose.ac.uknih.govresearchgate.netresearchgate.net However, specific experimental data for this compound in these contexts are not available in the reviewed literature.
Protein-Protein Interaction Modulation
There is no available scientific literature detailing the modulation of protein-protein interactions by this compound. The modulation of protein-protein interactions (PPIs) is a recognized strategy in drug discovery to affect disease states. whiterose.ac.uknih.gov This can involve the inhibition of a PPI, either competitively or allosterically, or the stabilization of a protein complex. whiterose.ac.uk Hub proteins, such as 14-3-3, which have numerous interaction partners, are common targets for such modulation. whiterose.ac.uk However, no studies were found that specifically investigate the effect of this compound on any particular protein-protein interaction.
Gene Expression Alteration at the Transcriptional Level (In Vitro)
No specific data from in vitro studies on the alteration of gene expression at the transcriptional level by this compound were found in the public domain. The regulation of gene expression is a complex process that can be influenced by small molecules through various mechanisms, including the modulation of transcription factors or epigenetic modifications. nih.gov Studies often utilize non-human cell lines or isolated cellular components to elucidate these molecular events. Despite the general understanding of these processes, specific research detailing the effects of this compound on gene transcription is not presently available.
Analytical Chemistry Research and Method Development for Methyl 4 Phenoxyacetyl Amino Benzoate
Development of Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are central to the analysis of methyl 4-[(phenoxyacetyl)amino]benzoate, offering high-resolution separation for both qualitative and quantitative purposes.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound. The development of a robust HPLC method involves the careful selection and optimization of several parameters to achieve good separation of the target compound from any impurities or starting materials.
Given the aromatic nature and the presence of ester and amide functional groups, reversed-phase HPLC is a suitable approach. A typical HPLC method would be developed on a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (like water with a small percentage of an acid such as acetic acid to control peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components in a reasonable timeframe. nih.gov
Detection is commonly performed using a UV detector, as the aromatic rings and carbonyl groups in this compound are expected to absorb UV light. researchgate.net The detection wavelength would be set at one of the compound's absorbance maxima, likely around 254 nm or 280 nm, to ensure high sensitivity. nih.gov
Method validation would be carried out to demonstrate linearity, precision, and accuracy. nih.gov Linearity is assessed by analyzing a series of standard solutions of known concentrations and plotting the peak area against concentration. Precision is determined by repeatedly injecting the same sample, while accuracy is often evaluated through recovery studies. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC) Method Development, including Derivatization Strategies
Gas Chromatography (GC) can also be used for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for identification purposes. However, due to the compound's relatively high molecular weight and the presence of a polar amide group, it may exhibit limited volatility and thermal stability, which can be challenging for GC analysis. bohrium.comnih.govmdpi.comresearchgate.net
To overcome these limitations, a derivatization step is often necessary. bohrium.comnih.govmdpi.comresearchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For a compound with an amide N-H group, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy. mdpi.com Alternatively, acylation could be employed. numberanalytics.com
The GC method would involve a capillary column with a suitable stationary phase, such as a mid-polarity phase like a 5% phenyl-polysiloxane. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of components with different boiling points.
Table 2: Potential GC Derivatization Strategies and Conditions
| Derivatization Reagent | Functional Group Targeted | Potential Reaction Conditions |
|---|---|---|
| BSTFA with TMCS | Amide N-H | 70 °C for 30 minutes |
| Acetic Anhydride (B1165640) | Amide N-H | 60 °C for 1 hour with pyridine (B92270) catalyst |
| Pentafluoropropionic Anhydride (PFPA) | Amide N-H | 60 °C for 30 minutes |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an invaluable technique for monitoring the progress of the synthesis of this compound in real-time. libretexts.orgrochester.edu It is a quick, simple, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product. libretexts.org
A typical TLC analysis for the synthesis of this compound (e.g., from methyl 4-aminobenzoate (B8803810) and phenoxyacetyl chloride) would involve spotting the starting materials, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a silica (B1680970) gel plate. rochester.edu The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).
The spots are visualized under UV light, where the aromatic compounds will appear as dark spots. illinois.edu The progress of the reaction is determined by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The relative positions of the spots (Rf values) provide information about the polarity of the compounds.
Spectrophotometric and Spectrofluorometric Assays
Spectrophotometric and spectrofluorometric methods can be developed for the quantification of this compound, leveraging its light-absorbing and emitting properties.
UV-Visible spectrophotometry is a straightforward method for determining the concentration of the compound in a solution. masterorganicchemistry.com The presence of multiple chromophores, including the benzene (B151609) rings and the carbonyl groups of the ester and amide, suggests that the compound will have characteristic UV absorbance peaks. researchgate.netucalgary.ca A calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).
Fluorescence spectroscopy can offer higher sensitivity and selectivity. psu.edu The phenoxy group, in particular, can impart fluorescent properties to the molecule. psu.eduiaea.orgnih.gov The method would involve exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. psu.edu The intensity of the fluorescence is proportional to the concentration of the analyte. The development of a spectrofluorometric assay would require determining the optimal excitation and emission wavelengths and investigating potential matrix effects. rsc.org
Table 3: Spectroscopic Properties of Related Aromatic Amides and Esters
| Compound Type | Typical λmax (nm) | Emission Wavelength (nm) | Quantum Yield |
|---|---|---|---|
| Aromatic Amide | 240-280 | 340-450 | Variable |
| Aromatic Ester | 230-270 | 320-400 | Variable |
| Phenoxy Derivative | 270-320 | 310-613 psu.eduiaea.org | Variable |
Capillary Electrophoresis Techniques
Capillary electrophoresis (CE) provides an alternative to HPLC for the analysis of this compound, offering high efficiency and short analysis times. nih.govfda.gov.twsciex.com In capillary zone electrophoresis (CZE), the most common mode of CE, separation is based on the charge-to-mass ratio of the analytes. sciex.com
While this compound is a neutral molecule, its analysis by CE would likely require the use of micellar electrokinetic chromatography (MEKC). In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.
The development of a MEKC method would involve optimizing the buffer pH, surfactant concentration, and applied voltage to achieve the desired separation. Detection is typically performed by UV absorbance. sciex.com
Trace Analysis and Detection Limits in Research Samples
The detection of trace amounts of this compound in research samples is crucial for various applications, such as in metabolic studies or as an impurity in other materials. Achieving low detection limits often requires a combination of efficient sample preparation and sensitive analytical instrumentation. researchgate.netlabmanager.comuniv-rennes.frufz.deacs.org
Sample preparation techniques such as solid-phase extraction (SPE) can be used to pre-concentrate the analyte from a dilute solution and remove interfering matrix components. The choice of SPE sorbent would depend on the properties of the analyte and the sample matrix.
For the instrumental analysis, techniques like HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offer excellent sensitivity and selectivity for trace analysis. labmanager.com These methods allow for the detection and quantification of the analyte at very low concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. The detection limit of a method is typically defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Acetic Acid |
| Methyl 4-aminobenzoate |
| Phenoxyacetyl chloride |
| Hexane |
| Ethyl acetate |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Pyridine |
| Pentafluoropropionic Anhydride (PFPA) |
Potential Non Clinical and Research Applications of Methyl 4 Phenoxyacetyl Amino Benzoate
Utility as a Synthetic Intermediate for Complex Molecules
The principal application of methyl 4-[(phenoxyacetyl)amino]benzoate is as a precursor in the synthesis of heterocyclic compounds and other advanced chemical structures. The amide and ester functionalities present in the molecule are key reaction sites for further chemical transformations.
This compound serves as a foundational building block in multi-step synthetic sequences. A common synthetic pathway begins with the acylation of methyl 4-aminobenzoate (B8803810) with phenoxyacetyl chloride to form the target amide, this compound. This intermediate is typically not the final product but is designed for subsequent reactions.
A significant application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. nih.govutar.edu.myjchemrev.com The general strategy involves the conversion of the methyl ester group of this compound into a hydrazide (an acylhydrazine). This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). scispace.com The resulting hydrazide, 4-[(phenoxyacetyl)amino]benzoyl hydrazide, is a crucial precursor that can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. jchemrev.comorganic-chemistry.org For instance, reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is a common method for forming 2,5-disubstituted 1,3,4-oxadiazoles. scispace.com
The following table outlines the key reactants in this synthetic approach.
| Reactant | Role in Synthesis |
| Methyl 4-aminobenzoate | Starting material for the benzoate (B1203000) portion of the molecule. |
| Phenoxyacetyl chloride | Acylating agent to introduce the phenoxyacetyl group. |
| Hydrazine hydrate | Reagent to convert the methyl ester to a hydrazide. |
| Carboxylic acids/other reagents | Used in the final cyclization step to form the oxadiazole ring. |
As a precursor, this compound leads to the formation of advanced chemical structures, particularly heterocyclic systems that are of interest in medicinal chemistry research. The 1,3,4-oxadiazole ring system, for which it is a precursor, is a well-known pharmacophore present in a variety of biologically active compounds. nih.govjchemrev.comscispace.com
The synthesis of these advanced structures can be summarized in the following steps:
Amide Formation: Reaction of methyl 4-aminobenzoate and phenoxyacetyl chloride to yield this compound.
Hydrazide Formation: Treatment of the ester with hydrazine hydrate to form the corresponding benzoyl hydrazide.
Cyclization: Reaction of the hydrazide with various electrophiles (e.g., carboxylic acids, carbon disulfide) to construct the 1,3,4-oxadiazole ring.
This multi-step process highlights the role of this compound as a key intermediate, bridging simple starting materials to complex, functionalized molecules. The properties of the starting materials are detailed in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 |
| Phenoxyacetyl chloride | C₈H₇ClO₂ | 170.59 |
| This compound | C₁₆H₁₅NO₄ | 285.29 |
Applications in Material Science Research (e.g., as a monomer, additive)
Based on available scientific literature, there are no specific, documented applications of this compound in material science research as a monomer for polymerization or as a functional additive. While benzoate and phenoxy-containing compounds can be found in various materials like liquid crystals and polymers, this particular compound has not been identified as a key component in these applications.
Use as a Chemical Probe for Fundamental Biological or Chemical Research
There is no direct evidence in the reviewed literature to suggest that this compound is used as a chemical probe for fundamental biological or chemical research. While the 1,3,4-oxadiazole derivatives synthesized from it may be investigated for their biological activities, the intermediate compound itself is not reported to be used for probing biological systems or mechanisms.
Role in Analytical Chemistry Standards and Reference Materials
Currently, this compound is not listed or documented as a certified reference material or analytical standard. While related compounds, such as methyl 4-aminobenzoate, are available as analytical standards, the same does not apply to the title compound.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of amides is a cornerstone of organic chemistry, and there is a continuous drive to develop more sustainable and efficient methods. ucl.ac.uknumberanalytics.com Traditional methods for creating amide bonds often rely on stoichiometric activating reagents, which generate significant chemical waste. ucl.ac.uk Future research should focus on developing greener synthetic routes to methyl 4-[(phenoxyacetyl)amino]benzoate.
One promising avenue is the exploration of catalytic direct amidation. bohrium.comacs.org The use of catalysts such as boric acid, which is simple and readily available, could provide an efficient, solvent-free procedure. researchgate.net Another approach is the use of transition metal catalysts, like ruthenium-pincer complexes, which can facilitate amide synthesis from esters and amines under neutral conditions with the liberation of hydrogen gas. nih.govresearchgate.net Biocatalysis, employing enzymes like lipases, presents a highly selective and environmentally friendly alternative for amide bond formation under mild conditions. numberanalytics.comnih.gov The use of enzymes such as Candida antarctica lipase (B570770) B has shown potential for the direct amidation of carboxylic acids and amines in green solvents. nih.gov
Further research could investigate metal- and base-free direct amidation of esters using water as a green solvent, which would be a highly sustainable method. nih.gov The development of solvent-free synthesis methods, such as mechanochemical synthesis, could also reduce the environmental impact of producing this compound. numberanalytics.com
| Synthetic Approach | Key Features | Potential Advantages | Relevant Research Areas |
|---|---|---|---|
| Catalytic Direct Amidation | Use of catalysts to directly couple carboxylic acids and amines. | Reduced waste, higher atom economy. bohrium.com | Boric acid catalysis, transition metal catalysis. researchgate.netnih.gov |
| Biocatalysis | Employment of enzymes (e.g., lipases) for amide synthesis. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.comnih.gov | Enzymatic amidation in green solvents. nih.gov |
| Solvent-Free Synthesis | Methods that eliminate the need for solvents, such as mechanochemistry. numberanalytics.com | Reduced solvent-related hazards and pollution. numberanalytics.com | Mechanochemical synthesis of amides. numberanalytics.com |
| Green Solvent Synthesis | Utilizing environmentally benign solvents like water. nih.gov | Sustainable and eco-friendly amide bond formation. nih.gov | Direct amidation of esters in water. nih.gov |
Advanced Computational Investigations into Specific Interactions and Properties
Future computational work could focus on the mechanism of amide bond formation, comparing different proposed pathways to identify the most likely route. researchgate.netrsc.org This could involve modeling the reaction with various catalysts to understand their role in lowering the activation energy. rsc.org Computational studies have been instrumental in understanding the C-N bond activation in amides catalyzed by transition metals like nickel, and similar approaches could be applied here. nih.govresearchgate.net Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and IR frequencies, which can aid in the experimental characterization of the compound and its derivatives. nih.govbohrium.com
Development of New Analytical Techniques for Detection and Characterization
The development of sensitive and selective analytical methods is crucial for the quality control and characterization of chemical compounds. nih.govnih.gov For this compound, future research could focus on creating novel analytical techniques for its detection and the profiling of any potential impurities. ijprajournal.comijprajournal.com High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of related compounds like benzocaine (B179285) and could be adapted for this molecule. mdpi.comresearchgate.net The development of a stability-indicating HPLC method would be particularly valuable for assessing the compound's stability under various conditions. nih.gov
Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) could be employed for the structural elucidation of any impurities or degradation products. ijprajournal.comijprajournal.com For trace-level detection, surface-enhanced resonance Raman scattering (SERRS) offers a highly sensitive approach. mdpi.comnih.gov A SERRS method could potentially be developed by derivatizing the molecule to form a chromophore that gives a strong SERRS response. nih.gov Capillary electrophoresis is another powerful technique for the separation of closely related compounds and could be explored for the analysis of this compound and its potential isomers. nih.gov
| Analytical Technique | Application | Potential Benefits | Relevant Research Areas |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and impurity profiling. ijprajournal.comresearchgate.net | Accuracy, reproducibility, and robustness. researchgate.net | Development of stability-indicating methods. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural elucidation of impurities and degradation products. ijprajournal.comijprajournal.com | Provides molecular mass and structural information. ijprajournal.com | Impurity profiling in complex matrices. ijprajournal.com |
| Surface-Enhanced Resonance Raman Scattering (SERRS) | Trace-level detection. nih.gov | High sensitivity and rapid analysis. mdpi.comnih.gov | Derivatization strategies to enhance SERRS signal. nih.gov |
| Capillary Electrophoresis (CE) | Separation of isomers and related impurities. nih.gov | High separation efficiency. ijprajournal.com | Chiral separations if applicable. nih.gov |
Design and Synthesis of Derivatives for Non-Biological Property Enhancement
The structural backbone of this compound provides a versatile scaffold for the design and synthesis of new derivatives with enhanced non-biological properties. By modifying the phenoxy, acetyl, or benzoate (B1203000) moieties, it may be possible to tune the compound's physical and chemical characteristics for specific applications in materials science. Research into derivatives of similar compounds, such as phenoxy acetamides and methyl benzoate, has shown that small structural changes can lead to significant alterations in properties. nih.govnih.govmdpi.com
Future work could focus on synthesizing derivatives with altered electronic properties by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. This could impact the compound's absorption and emission of light, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The synthesis of polymers incorporating the this compound structure could lead to new materials with unique thermal or mechanical properties. The exploration of N-acyl amino acid derivatives, a class to which this compound belongs, is a growing field with potential for new discoveries. mdpi.comnih.gov
Fundamental Mechanistic Studies on Currently Undefined Molecular Interactions
A deeper understanding of the fundamental molecular interactions of this compound is essential for predicting its behavior and designing new applications. Mechanistic studies could focus on the kinetics and thermodynamics of its formation and hydrolysis. libretexts.orgacs.org The role of intramolecular hydrogen bonding between the amide proton and the ether oxygen of the phenoxy group, as well as potential intermolecular hydrogen bonding, warrants investigation. nih.govucl.ac.uknih.gov These interactions can significantly influence the compound's conformation and reactivity. nih.govmdpi.com
Computational studies, such as DFT, can be used to model these hydrogen bonds and their effect on the molecule's properties. nih.govbohrium.com Experimental techniques like NMR spectroscopy can provide evidence for the presence and strength of hydrogen bonds in solution. bohrium.comucl.ac.uk Understanding the mechanism of amide bond hydrolysis under both acidic and basic conditions would also be of fundamental importance. libretexts.org Kinetic studies could be performed to determine the rate constants and activation energies for these processes, providing valuable data for predicting the compound's stability. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for methyl 4-[(phenoxyacetyl)amino]benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves acylation of methyl 4-aminobenzoate with phenoxyacetyl chloride. Key steps include:
- Alkylation/Acylation : Use of polar aprotic solvents (e.g., DMF or DCM) under nitrogen to prevent hydrolysis of the acyl chloride.
- Catalysts : Triethylamine or DMAP to enhance reaction efficiency by scavenging HCl .
- Temperature Control : Reactions are often conducted at 0–5°C initially, followed by gradual warming to room temperature to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation. Yield optimization requires stoichiometric precision and inert conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the ester, amide, and aromatic protons. The phenoxyacetyl group’s methylene protons appear as a singlet (~δ 4.6 ppm), while the ester methyl group resonates at ~δ 3.8 ppm .
- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural motifs .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates in kinetic assays (e.g., for proteases or kinases) to measure IC values.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Molecular Docking : Preliminary in silico studies with proteins (e.g., COX-2 or EGFR) to predict binding affinity and guide experimental design .
Advanced Research Questions
Q. What strategies can resolve low solubility of this compound in aqueous assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with buffers (e.g., PBS) to maintain solubility without denaturing proteins.
- Prodrug Design : Introduce hydrophilic moieties (e.g., PEGylation) or hydrolyzable esters to improve bioavailability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance delivery and reduce aggregation .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to study binding stability and conformational changes.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using descriptors like logP and Hammett constants .
- Free Energy Calculations : Use MM-PBSA or FEP to estimate binding free energy and validate experimental IC data .
Q. How to address contradictions in reported biological activities across studies?
- Methodological Answer :
- Experimental Reprodubility : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to compare IC values from independent studies and identify outliers.
- Mechanistic Validation : Use knockout cell lines or competitive inhibitors to confirm target specificity and rule off-target effects .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Batch vs. Flow Chemistry : Transition from small-scale batch reactions to continuous flow systems for improved heat/mass transfer and reproducibility .
- Purification at Scale : Replace column chromatography with crystallization or extraction (e.g., pH-dependent partitioning) to reduce costs and time .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or HPLC-MS for real-time monitoring .
Data Contradiction and Validation
Q. How to interpret conflicting data on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Assay Optimization : Validate enzyme activity (e.g., via positive controls like staurosporine for kinases) and ensure substrate saturation.
- Orthogonal Assays : Confirm results using SPR (Surface Plasmon Resonance) for binding affinity or ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .
- Structural Analysis : Co-crystallize the compound with the target enzyme to resolve binding modes and identify critical interactions .
Key Considerations for Experimental Design
- Functional Group Reactivity : The phenoxyacetyl group is prone to hydrolysis under acidic/basic conditions; neutral pH and low temperatures are critical during synthesis .
- Biological Assay Interference : The ester moiety may hydrolyze in cell culture media, necessitating stability studies via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
